molecular formula C12H9F3N2O2 B8167435 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Cat. No.: B8167435
M. Wt: 270.21 g/mol
InChI Key: ASTHBACCVYRBEO-UHFFFAOYSA-N
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Description

2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to maximize yield and minimize costs. Additionally, purification processes such as crystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)pyridine: This compound shares a similar pyridine structure but lacks the phenyl and hydroxyl groups.

    3-(Trifluoromethoxy)aniline: This compound contains the trifluoromethoxy group attached to an aniline structure, differing from the pyridine core of the target compound.

Uniqueness

2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is unique due to the presence of both the trifluoromethoxy group and the pyridin-3-ol structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-5-[3-(trifluoromethoxy)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)19-9-3-1-2-7(4-9)8-5-10(18)11(16)17-6-8/h1-6,18H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTHBACCVYRBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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